![molecular formula C15H12F3N3O4 B2969826 Benzo[d][1,3]dioxol-5-yl(3-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone CAS No. 2034601-00-6](/img/structure/B2969826.png)
Benzo[d][1,3]dioxol-5-yl(3-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone
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Overview
Description
The compound “Benzo[d][1,3]dioxol-5-yl(3-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone” is a complex organic molecule. It contains a benzo[d][1,3]dioxol-5-yl group, a trifluoromethyl group, an oxadiazol group, and a pyrrolidinyl group .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of 1-benzo[1,3]dioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties have been synthesized via a Pd-catalyzed C-N cross-coupling .Molecular Structure Analysis
The molecular structure of similar compounds has been studied using various techniques such as Single-Crystal X-ray Diffraction (SCXRD), FT-IR, FT-Raman, UV–Visible, proton (1H) and carbon (13C) NMR . The structure of the compound was resolved by determining the functional groups from FT-IR and FT-Raman spectra .Chemical Reactions Analysis
The compound has been evaluated for its anticancer activity against prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cancer cell lines . The compound was found to cause cell cycle arrest at the S phase and induced apoptosis in CCRF-CEM cancer cells .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed using various techniques. For instance, the HOMO–LUMO energy gap established the charge transition contained by the compound .Scientific Research Applications
Synthesis and Structural Analysis
Benzo[d][1,3]dioxol-5-yl(3-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone and its derivatives are involved in complex synthesis and structural analysis processes. These compounds, being boric acid ester intermediates with benzene rings, are synthesized through a multi-step substitution reaction. The confirmation of their structures is achieved using a combination of FTIR, 1H and 13C NMR spectroscopy, and mass spectrometry, with single-crystal X-ray diffraction used for crystallographic and conformational analyses. The molecular structures are further optimized using density functional theory (DFT), providing insights into their molecular electrostatic potential and frontier molecular orbitals, revealing significant physicochemical properties (Huang et al., 2021).
Antimicrobial and Drug-like Properties
Research into the antimicrobial activity and drug-likeness of derivatives of this compound showcases the potential of these compounds in medical applications. Specifically, a library of compounds synthesized from related structures exhibited good to moderate activity against bacterial and fungal strains. Some derivatives outperformed standard drugs in antimycobacterial activity, indicating their potential as antimicrobial agents. Moreover, in-silico analysis highlighted excellent drug-likeness properties, suggesting these compounds could be promising candidates for further drug development (Pandya et al., 2019).
Antioxidant and Antimicrobial Activities
Another facet of research on this compound derivatives involves their antioxidant and antimicrobial activities. New series of compounds have been synthesized and evaluated for these properties, showing high activity against certain strains of bacteria and fungi. This research underscores the potential of these compounds in developing new antimicrobial agents with added antioxidant benefits, thus broadening their application in medicinal chemistry (Bassyouni et al., 2012).
Mechanism of Action
Target of Action
The primary targets of this compound are cancer cells, specifically prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cancer cell lines . These cells are targeted due to their abnormal growth and division patterns, which this compound aims to disrupt.
Mode of Action
This compound interacts with its targets by causing cell cycle arrest at the S phase and inducing apoptosis in CCRF-CEM cancer cells . This means that the compound interferes with the cell’s ability to divide and grow, leading to cell death.
Biochemical Pathways
The compound affects the biochemical pathways related to cell division and growth. Specifically, it modulates microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure . This disruption of the cell’s structural integrity leads to mitotic blockade and cell apoptosis .
Result of Action
The result of the compound’s action is the inhibition of cancer cell growth and the induction of apoptosis. This is achieved through the disruption of cell division and growth processes, leading to cell death . The compound has shown good selectivity between cancer cells and normal cells , suggesting that it may have a favorable therapeutic index.
Biochemical Analysis
Biochemical Properties
It has been found to interact with certain enzymes and proteins
Cellular Effects
In terms of cellular effects, Benzo[d][1,3]dioxol-5-yl(3-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone has been found to have an impact on various types of cells and cellular processes . It has been observed to influence cell function, including potential impacts on cell signaling pathways, gene expression, and cellular metabolism . The exact mechanisms of these effects are still being studied.
Molecular Mechanism
It is believed to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
properties
IUPAC Name |
1,3-benzodioxol-5-yl-[3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyrrolidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F3N3O4/c16-15(17,18)14-19-12(20-25-14)9-3-4-21(6-9)13(22)8-1-2-10-11(5-8)24-7-23-10/h1-2,5,9H,3-4,6-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBGZOAZRWGMATF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=NOC(=N2)C(F)(F)F)C(=O)C3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F3N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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